molecular formula C20H21ClN2O3 B247824 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Katalognummer B247824
Molekulargewicht: 372.8 g/mol
InChI-Schlüssel: KDVAWHWRXSIGDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and is involved in the development and activation of B-cells, which play a crucial role in the immune system. In recent years, BTK inhibitors have emerged as a promising class of drugs for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Wirkmechanismus

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is important for the survival and proliferation of B-cells. By inhibiting BTK, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine blocks the activation of these signaling pathways and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to inhibiting the activity of BTK, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to inhibit the activity of other kinases, such as AKT and ERK. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to induce apoptosis in B-cells and to inhibit the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its high potency and selectivity for BTK. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have an IC50 (half maximal inhibitory concentration) of less than 5 nM for BTK, which is significantly more potent than other BTK inhibitors, such as ibrutinib. In addition, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration.
One of the limitations of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its relatively short half-life in vivo. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has a half-life of around 2-3 hours in rats and dogs, which may limit its efficacy in clinical settings. Another limitation of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its potential for off-target effects, as it has been shown to inhibit the activity of other kinases besides BTK.

Zukünftige Richtungen

There are several potential future directions for the development of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other drugs, such as immunomodulatory drugs and checkpoint inhibitors, to enhance their anti-tumor activity. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is also interest in exploring the use of BTK inhibitors in other B-cell disorders, such as autoimmune diseases and allergies.

Synthesemethoden

The synthesis of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methylphenol with 3-chlorobenzoyl chloride to form 4-methylphenyl 3-chlorobenzoate. This intermediate is then reacted with piperazine in the presence of a base to form the final product, 1-(3-chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine. The overall yield of the synthesis is around 25%.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in Blood, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine was shown to significantly inhibit the growth of chronic lymphocytic leukemia cells in vitro and in vivo. Another study published in Cancer Research demonstrated that 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine was effective in inhibiting the growth of mantle cell lymphoma cells in vitro and in vivo. In addition, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models.

Eigenschaften

Produktname

1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molekularformel

C20H21ClN2O3

Molekulargewicht

372.8 g/mol

IUPAC-Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H21ClN2O3/c1-15-5-7-18(8-6-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-3-2-4-17(21)13-16/h2-8,13H,9-12,14H2,1H3

InChI-Schlüssel

KDVAWHWRXSIGDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.